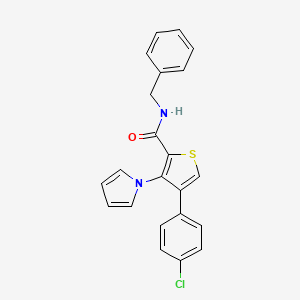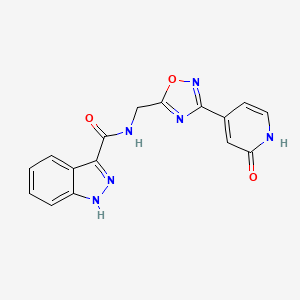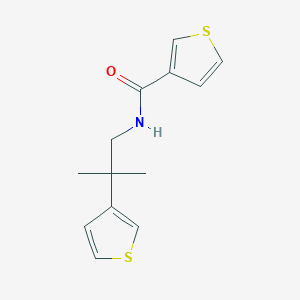![molecular formula C17H16N4OS B2546756 N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1903169-05-0](/img/structure/B2546756.png)
N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through coupling reactions such as Suzuki coupling, Stille coupling, or Negishi coupling.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.
Coupling of Bipyridine and Thiazole Units: The final step involves coupling the bipyridine moiety with the thiazole ring through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: N-oxides of the bipyridine moiety
Reduction: Reduced forms of the bipyridine or thiazole units
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide would depend on its specific application. In coordination chemistry, the bipyridine moiety acts as a chelating ligand, forming stable complexes with metal ions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and viologens.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit various biological activities and are used in medicinal chemistry.
Uniqueness
N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the combination of the bipyridine and thiazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-9-13-5-7-19-15(8-13)14-4-3-6-18-10-14/h3-8,10H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVBKSDDGAXTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)


![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)


![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
